N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
Scientific Research Applications
Inhibition of Vascular Endothelial Growth Factor Receptor-2
N-(6-((2-(Diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide and similar compounds have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors demonstrate competitive kinetics with ATP and exhibit robust in vivo efficacy in human lung and colon carcinoma xenograft models, making them significant in cancer research (Borzilleri et al., 2006).
Selective Inhibition of Histone Deacetylases
Compounds structurally similar to this compound, such as MGCD0103, have been found to be selective inhibitors of histone deacetylases (HDACs). These compounds selectively inhibit HDACs 1-3 and 11 at submicromolar concentrations, demonstrating potential in cancer therapy due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Antimicrobial and Antioxidant Activity
Newly synthesized compounds, including pyridine and fused pyridine derivatives related to this compound, exhibit notable antimicrobial and antioxidant activities. These compounds, prepared from pyridine-based precursors, have been subjected to molecular docking screenings, revealing moderate to good binding energies on target proteins, making them relevant in the field of infectious diseases and oxidative stress research (Flefel et al., 2018).
Anti-Tubercular Agents
Derivatives of this compound have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some of these compounds demonstrated significant activity with low inhibitory concentrations, showcasing their potential as anti-tubercular agents (Srinivasarao et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
N-[6-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13(2)23(14(3)4)18(24)12-26-17-11-10-16(21-22-17)20-19(25)15-8-6-5-7-9-15/h5-11,13-14H,12H2,1-4H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCSHIVHGRXLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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